molecular formula C22H20N2O3S B302834 N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide

N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide

Cat. No. B302834
M. Wt: 392.5 g/mol
InChI Key: NTUFEBBTJBFFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide, also known as HMSB, is a chemical compound that has been studied for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide has been shown to bind to zinc ions, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the binding of zinc ions, and the potential for use as a fluorescent probe. However, further research is needed to fully understand the effects of N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide on biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide in lab experiments is its potential as a fluorescent probe, which could be useful for detecting zinc ions in biological samples. Additionally, its ability to inhibit cancer cell growth makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for further research on N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide, including the development of more efficient synthesis methods, the exploration of its potential as a cancer treatment, and the optimization of its use as a fluorescent probe for the detection of zinc ions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide on biological systems.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide involves several steps, including the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 4-methylthiophenol and triethylamine to form 4-(4-methylphenylthio)benzoyl chloride. The final step involves the reaction of this compound with N-(4-hydroxyphenyl)acetamide in the presence of a base to form N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.

properties

Product Name

N-(4-hydroxyphenyl)-4-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-4-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzamide

InChI

InChI=1S/C22H20N2O3S/c1-15-2-12-20(13-3-15)28-14-21(26)23-17-6-4-16(5-7-17)22(27)24-18-8-10-19(25)11-9-18/h2-13,25H,14H2,1H3,(H,23,26)(H,24,27)

InChI Key

NTUFEBBTJBFFBV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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